N-Hexadecylacrylamide
Overview
Description
N-Hexadecylacrylamide is a hydrophobic monomer characterized by a long alkyl chain attached to an acrylamide group. This compound is known for its ability to form hydrophobically modified polymers, which are used in various industrial and scientific applications due to their unique properties such as enhanced thermal stability and viscosity.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Hexadecylacrylamide can be synthesized through the reaction of acryloyl chloride with hexadecylamine. The reaction typically involves the following steps:
- Dissolution of hexadecylamine in an appropriate solvent such as dichloromethane.
- Addition of acryloyl chloride dropwise to the solution under a nitrogen atmosphere to prevent oxidation.
- Stirring the reaction mixture at a controlled temperature, usually around 0-5°C, to ensure the reaction proceeds smoothly.
- Purification of the product through recrystallization or column chromatography to obtain pure this compound .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of automated systems for the addition of reagents and temperature control ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions: N-Hexadecylacrylamide primarily undergoes polymerization reactions to form hydrophobically modified polyacrylamides. These polymers exhibit unique properties due to the presence of long hydrophobic chains.
Common Reagents and Conditions:
Polymerization: Initiated by free radical initiators such as azobisisobutyronitrile (AIBN) or potassium persulfate.
Reaction Conditions: Typically carried out in aqueous or organic solvents at temperatures ranging from 50-80°C.
Major Products:
Hydrophobically Modified Polyacrylamides (HMPAM): These polymers are used in enhanced oil recovery, water treatment, and as thickeners in various formulations
Scientific Research Applications
N-Hexadecylacrylamide has found applications in several fields due to its ability to form hydrophobically modified polymers:
Chemistry: Used in the synthesis of polymers with enhanced thermal stability and viscosity.
Biology: Employed in the development of biomaterials and drug delivery systems.
Medicine: Utilized in the formulation of hydrogels and other medical devices.
Industry: Applied in enhanced oil recovery, water treatment, and as thickeners in paints, coatings, and cosmetics
Mechanism of Action
The unique properties of N-Hexadecylacrylamide arise from its long hydrophobic chain, which interacts with other hydrophobic molecules or surfaces. In polymerization reactions, the hydrophobic chains associate with each other, leading to the formation of micelle-like structures that enhance the viscosity and stability of the resulting polymers .
Comparison with Similar Compounds
N-Dodecylacrylamide: Another hydrophobic monomer with a shorter alkyl chain.
N-Octylacrylamide: A hydrophobic monomer with an even shorter alkyl chain.
Comparison: N-Hexadecylacrylamide is unique due to its longer alkyl chain, which provides greater hydrophobicity and results in polymers with higher thermal stability and viscosity compared to those formed from N-Dodecylacrylamide or N-Octylacrylamide .
By understanding the properties, preparation methods, and applications of this compound, researchers and industry professionals can leverage this compound to develop advanced materials and solutions for various applications.
Properties
IUPAC Name |
N-hexadecylprop-2-enamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H37NO/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-19(21)4-2/h4H,2-3,5-18H2,1H3,(H,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKWMQCLROIZNLX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCNC(=O)C=C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H37NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20175446 | |
Record name | N-Hexadecylacrylamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20175446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21216-80-8 | |
Record name | N-Hexadecyl-2-propenamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21216-80-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Hexadecylacrylamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021216808 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Hexadecylacrylamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20175446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-hexadecylacrylamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.238 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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